Propyl Isovalerate is a volatile aromatic compound commonly found in various fruits, including jackfruit []. It contributes to the fruity aroma and flavor profile of these fruits, often described as having a pineapple or apple-like scent. In scientific research, Propyl Isovalerate is primarily studied for its role as a flavoring agent and its potential applications in food and fragrance industries.
Methods and Technical Details
The synthesis of propyl isovalerate typically involves the esterification reaction between isovaleric acid and propanol. This reaction can be catalyzed using various acids, including sulfuric acid or other homogeneous catalysts. The general reaction can be represented as follows:
The reaction conditions, such as temperature, molar ratios of reactants, and catalyst concentration, significantly influence the yield of propyl isovalerate. For instance, higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.
Reactions and Technical Details
In addition to its formation via esterification, propyl isovalerate can participate in various chemical reactions. Notably, it can undergo hydrolysis under acidic or basic conditions to regenerate isovaleric acid and propanol:
Additionally, propyl isovalerate may react with strong oxidizers, leading to potential hazards such as combustion or formation of toxic byproducts.
Process and Data
The mechanism of action for the esterification process involves several steps:
This mechanism highlights the importance of catalyst choice and reaction conditions in optimizing yield.
Physical Properties
Chemical Properties
These properties make propyl isovalerate suitable for various applications but also necessitate careful handling due to its reactivity.
Scientific Uses
Propyl isovalerate finds applications across several fields:
Propyl isovalerate (C₈H₁₆O₂) is a branched-chain ester renowned for its distinctive fruity aroma and extensive applications in flavor and fragrance industries. This compound exemplifies the critical role of esters in bridging organic chemistry with consumer product development. Its molecular architecture—combining a short-chain alcohol with a branched carboxylic acid—underpins both its organoleptic properties and functional versatility, making it a subject of ongoing scientific and industrial interest [3] .
Propyl isovalerate is systematically named propyl 3-methylbutanoate, reflecting its derivation from isovaleric acid (3-methylbutanoic acid) and n-propanol. Its structure comprises a propoxy group (–OCH₂CH₂CH₃) esterified to the carbonyl carbon of 3-methylbutanoic acid, with a branched isopropyl moiety at the β-carbon position. This branching induces steric effects that influence reactivity and physical behavior [3] .
Molecular specifications:
Table 1: Systematic Identifiers and Synonyms
IUPAC Name | Common Synonyms | Registry Numbers |
---|---|---|
Propyl 3-methylbutanoate | Propyl isovalerate,FEMA 2960,Propyl isopentanoate | CAS 557-00-6,EINECS 209-148-2,FEMA 2960 [2] [3] |
Structurally, the ester’s hydrophobic alkyl branches limit water solubility (5.3 mg/L at 25°C) while enhancing miscibility with ethanol, diethyl ether, and lipid matrices. Density measurements confirm 0.862 g/mL at 20°C, and its flash point of 44°C classifies it as a flammable liquid (Storage Class 3) [3] [4] [9].
First synthesized in the early 20th century, propyl isovalerate gained prominence as flavor chemists sought to replicate complex fruit aromas. Its industrial production scaled rapidly post-1980, driven by demand for cost-effective synthetic flavorants. Suppliers like Alfrebro (re-established 1980) and Beijing LYS Chemicals (founded 2004) optimized catalytic esterification for bulk synthesis, enabling global distribution from gram-to-ton quantities [2] [6].
Regulatory milestones include:
A 2025 market analysis projects compound annual growth of 4.2% (2025–2029), fueled by processed food and fragrance sectors in Asia-Pacific and North America. Continuous-flow reactors now enable >98% assay purity, meeting stringent Halal/Kosher certifications required by firms like Sigma-Aldrich [2] [4] [6].
Though widely synthesized, propyl isovalerate occurs naturally through enzymatic esterification in fruits and microbial fermentation. Analytical studies confirm its presence in:
Table 2: Natural Occurrence and Biosynthetic Pathways
Biological Source | Concentration Range | Biosynthetic Pathway |
---|---|---|
Ripe apples | 0.8–1.2 ppm | Esterification of 3-methylbutanoic acid with propanol by fruit acyltransferases |
Gruyère cheese | 0.3–0.6 ppm | Microbial esterification during ripening |
Jackfruit pulp | Trace–0.4 ppm | Enzymatic activity in mature fruit |
In plants, biosynthesis involves alcohol acyltransferase (AAT) enzymes that catalyze the condensation of branched short-chain acids with alcohols. This pathway peaks during fruit ripening, correlating with volatile emission to attract seed dispersers [3] [5].
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